Atorvastatin, (3S,5R)-

Übersicht

Beschreibung

Atorvastatin, (3S,5R)-, commonly known as a statin, is a synthetic hydroxymethylglutaryl coenzyme A reductase inhibitor. It is widely used as a lipid-lowering agent to prevent cardiovascular diseases by reducing cholesterol levels in the blood. Atorvastatin is particularly effective in lowering low-density lipoprotein cholesterol and is one of the most prescribed medications for hypercholesterolemia .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of atorvastatin involves multiple steps, including the Paal-Knorr synthesis and other new synthetic strategies. The process typically starts with the preparation of the optically active side chain, tert-butyl (3R, 5R)-dihydroxyheptanoate, followed by the formation of the lactone ring . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production of atorvastatin involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. Advanced analytical techniques are employed to monitor the synthesis and detect any impurities .

Analyse Chemischer Reaktionen

Key Synthetic Strategies

-

Lactonization : Final steps often involve lactone formation (e.g., atorvastatin lactone in Hantzsch route), which is hydrolyzed to the active acid form using methanolic NaOH or Ca(OAc)₂ .

-

Key Intermediate : Methyl ester of amine 3 is critical for Paal–Knorr cyclocondensation, enabling pyrrole ring formation .

Metabolic Reactions

Atorvastatin undergoes extensive metabolism, primarily mediated by cytochrome P450 enzymes and glucuronidation.

Primary Metabolic Pathways

-

CYP3A4 Hydroxylation : Generates active ortho- and para-hydroxylated metabolites, contributing to 70% of systemic HMG-CoA reductase inhibition .

-

β-Oxidation : Forms inactive metabolites via mitochondrial β-oxidation of the heptanoic acid side chain .

-

Lactonization : Acid form reversibly converts to lactone via acyl glucuronide intermediates (UGT1A1/UGT1A3), altering solubility and toxicity .

Metabolite Activity

| Metabolite | Activity Relative to Parent Drug | Role in Toxicity |

|---|---|---|

| Ortho-hydroxy | 70% inhibitory potency | Minimal |

| Para-hydroxy | 70% inhibitory potency | Minimal |

| Lactone | Inactive | Linked to myopathy risk |

Stereochemical Considerations

The (3S,5R) configuration is critical for synthetic and pharmacological activity but differs from the biologically active (3R,5R) enantiomer.

Impact of Configuration

-

(3S,5R) vs. (3R,5R) : The (3S,5R) enantiomer is inactive at HMG-CoA reductase due to mismatched stereochemistry; proper (3R,5R) configuration is essential for binding .

-

Crystallization : Calcium salt formation (atorvastatin calcium) stabilizes the active enantiomer during large-scale synthesis .

HMG-CoA Reductase Inhibition

-

Competitive Inhibition : The (3R,5R)-dihydroxyheptanoic acid moiety mimics HMG-CoA’s mevaldyl CoA transition state, binding with Kᵢ ≈ 0.1–1.3 nM .

-

Structural Dynamics : Fluorophenyl and alanine groups embed into lipid membranes, positioning the inhibitor moiety at the HMG-CoA reductase active site .

Lactone-Acid Equilibrium

-

Kinetics : Lactonization is pH-dependent, favored in acidic environments (e.g., stomach) .

-

Pharmacological Impact : Acid form predominates in systemic circulation, while lactone form accumulates in tissues, contributing to myotoxicity .

Degradation Pathways

Wissenschaftliche Forschungsanwendungen

Cardiovascular Disease Prevention

Atorvastatin is widely recognized for its role in preventing cardiovascular diseases (CVD). Numerous clinical trials have established its effectiveness in reducing the risk of major cardiovascular events, including myocardial infarctions and strokes.

- Clinical Trials : The Atorvastatin Landmarks program, which includes 32 major trials, demonstrated that atorvastatin significantly reduces adverse coronary heart disease (CHD) events. High-dose atorvastatin has been shown to lower low-density lipoprotein (LDL) cholesterol levels to approximately 70 mg/dL and improve cardiac outcomes in both primary and secondary prevention settings .

-

Specific Studies :

- The Anglo-Scandinavian Cardiac Outcomes Trial (ASCOT) reported a 36% reduction in coronary events among hypertensive patients treated with atorvastatin .

- In the Collaborative Atorvastatin Diabetes Study (CARDS), atorvastatin reduced the risk of stroke by 48% and myocardial infarction by 42% in hypercholesterolemic patients with type 2 diabetes .

Non-Cardiovascular Applications

Recent research has expanded the understanding of atorvastatin's benefits beyond cardiovascular health.

- Cognitive Decline : Preliminary studies suggest that atorvastatin may slow cognitive decline in patients with Alzheimer's disease, indicating potential neuroprotective effects .

- Kidney Disease : Atorvastatin has been associated with reduced progression of mild chronic kidney disease. However, it showed no significant benefit in patients with end-stage renal disease on hemodialysis .

Case Studies

Several case studies illustrate the diverse applications of atorvastatin:

- Case Study on Statin Intolerance : A 75-year-old woman with hypertension experienced severe muscle pain after starting atorvastatin. This case highlights the importance of monitoring for adverse effects while recognizing the drug's benefits in managing cholesterol levels .

- Efficacy in Clinically Isolated Syndrome (CIS) : A phase II trial tested atorvastatin's efficacy in patients with CIS. Although the study faced recruitment challenges, it aimed to assess the drug's impact on clinical and MRI outcomes related to neurological health .

Summary Table of Clinical Applications

Wirkmechanismus

Atorvastatin exerts its effects by competitively inhibiting the enzyme hydroxymethylglutaryl coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl coenzyme A to mevalonate, a critical step in cholesterol biosynthesis. By inhibiting this enzyme, atorvastatin reduces the production of cholesterol in the liver, leading to a decrease in low-density lipoprotein cholesterol levels. This reduction results in a compensatory increase in the expression of low-density lipoprotein receptors on hepatocyte membranes, enhancing the clearance of low-density lipoprotein from the bloodstream .

Vergleich Mit ähnlichen Verbindungen

- Simvastatin

- Rosuvastatin

- Pravastatin

- Fluvastatin

Comparison: Atorvastatin is unique among statins due to its high potency and long half-life, which allows for effective once-daily dosing. Compared to other statins, atorvastatin has a greater ability to reduce low-density lipoprotein cholesterol levels and improve cardiovascular outcomes. Its effectiveness in reducing non-high-density lipoprotein cholesterol levels is comparable to that of rosuvastatin and simvastatin .

Atorvastatin’s unique pharmacokinetic properties, including its extensive first-pass metabolism and high bioavailability, contribute to its superior efficacy and safety profile .

Biologische Aktivität

Atorvastatin, a member of the statin class of drugs, is primarily known for its lipid-lowering properties. However, its biological activity extends beyond cholesterol management, encompassing a range of pleiotropic effects that contribute to cardiovascular health and other potential therapeutic applications. This article provides a comprehensive overview of the biological activity of atorvastatin, focusing on its mechanisms of action, pharmacokinetics, clinical efficacy, and emerging research findings.

Atorvastatin functions primarily as a competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, an enzyme crucial for cholesterol biosynthesis in the liver. By inhibiting this enzyme, atorvastatin effectively reduces the production of mevalonate, leading to decreased levels of low-density lipoprotein cholesterol (LDL-C) and total cholesterol in the bloodstream. This mechanism also stimulates the upregulation of hepatic LDL receptors, enhancing the clearance of LDL from circulation .

Key Mechanisms:

- Cholesterol Reduction: Decreases LDL-C, triglycerides (TG), and apolipoprotein B (apo B).

- Pleiotropic Effects: Improves endothelial function, stabilizes atherosclerotic plaques, reduces oxidative stress and inflammation, and inhibits thrombogenesis .

Pharmacokinetics

Atorvastatin is characterized by specific pharmacokinetic properties that influence its efficacy and safety profile:

- Absorption: Rapidly absorbed with peak plasma concentrations occurring within 1 to 2 hours post-administration. The bioavailability is approximately 14% due to extensive first-pass metabolism .

- Distribution: Highly bound to plasma proteins (>98%) with a volume of distribution around 380 liters .

- Metabolism: Metabolized predominantly by cytochrome P450 3A4 to active metabolites that also inhibit HMG-CoA reductase .

- Excretion: Primarily eliminated via bile without enterohepatic recirculation; renal elimination is minimal (<1%) .

- Half-life: Atorvastatin has a half-life of about 14 hours; its active metabolites have longer half-lives ranging from 20 to 30 hours .

Clinical Efficacy

Numerous clinical trials have established atorvastatin's effectiveness in reducing cardiovascular events. The following table summarizes key findings from pivotal studies:

Case Studies and Emerging Research

Emerging research highlights additional biological activities of atorvastatin beyond lipid-lowering effects:

- Antibacterial Properties: Recent studies have shown that atorvastatin exhibits antibacterial activity against Helicobacter pylori isolates, suggesting potential applications in treating infections .

- COVID-19 Outcomes: Chronic use of atorvastatin has been associated with decreased hospitalization and mortality rates in COVID-19 patients, indicating a possible protective effect against severe outcomes .

- Chronic Kidney Disease: Evidence suggests atorvastatin may slow the progression of mild chronic kidney disease but shows no benefit in end-stage renal disease patients undergoing hemodialysis .

Eigenschaften

IUPAC Name |

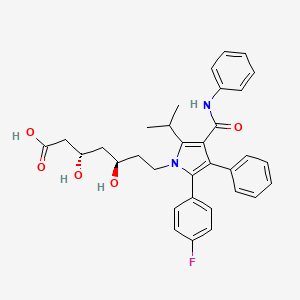

(3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKUURHRXDUEBC-SXOMAYOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80237276 | |

| Record name | Atorvastatin, (3S,5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887324-52-9 | |

| Record name | Atorvastatin, (3S,5R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887324529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atorvastatin, (3S,5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATORVASTATIN, (3S,5R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6MO59C0CE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.